

Preclinical Evaluation of Lomitapide in Hypercholesterolemia: A Technical Guide

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Compound of Interest

Compound Name: Lomitapide

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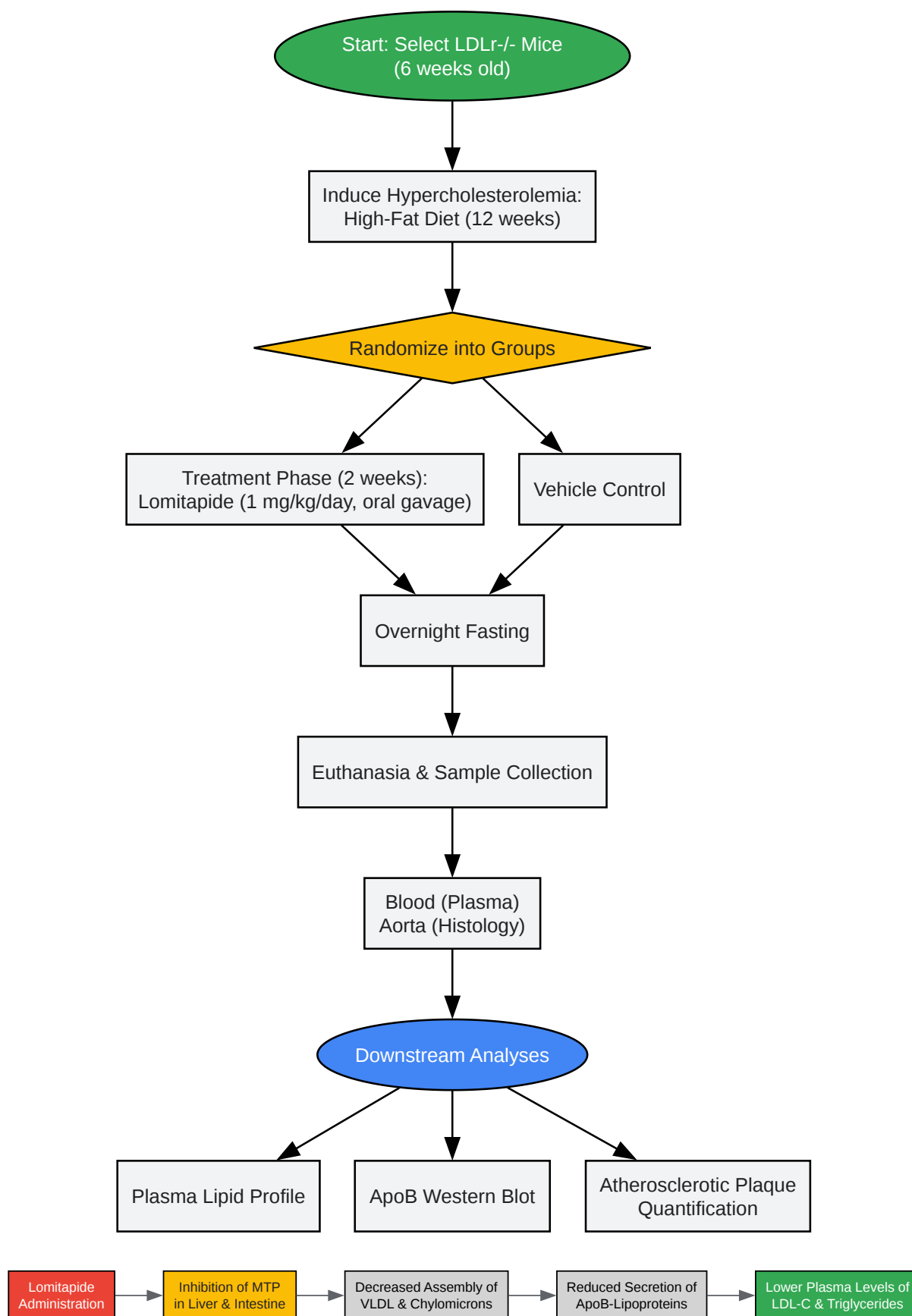
Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the preclinical investigations into **lomitapide**, a potent inhibitor of the microsomal triglyceride transfer protein (MTP), for the management of hypercholesterolemia. It covers the fundamental mechanism of action, summarizes key quantitative findings from animal studies, and outlines the experimental protocols employed in this research.

Mechanism of Action

Lomitapide exerts its lipid-lowering effects by directly binding to and inhibiting the microsomal triglyceride transfer protein (MTP) located within the endoplasmic reticulum of hepatocytes and enterocytes.[1][2] MTP is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins.[3][4] In the liver, MTP facilitates the lipidation of apoB-100 to form very-low-density lipoproteins (VLDL). In the intestine, it is required for the formation of chylomicrons, which contain apoB-48.[3]

By inhibiting MTP, **lomitapide** effectively blocks the assembly of these precursor lipoproteins, leading to a significant reduction in the secretion of VLDL from the liver and chylomicrons from the intestine.[2][5] This dual action results in decreased plasma concentrations of VLDL and consequently lower levels of low-density lipoprotein cholesterol (LDL-C), as LDL is a metabolic byproduct of VLDL.[4] This mechanism is independent of the LDL receptor (LDLR), making it an effective therapeutic strategy for conditions like homozygous familial hypercholesterolemia (HoFH), where LDLR function is severely impaired.[6][7]



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